Self-consistent molecular-orbital calculations on borazines
Journal of the Chemical Society A: Inorganic, Physical, Theoretical Pub Date: DOI: 10.1039/J19660000235
Abstract
Calculations are presented of the positions of the electronic absorption bands in borazine and some substituted borazines using a semi-empirical method with a fixed set of starting data. The results agree quite well with experiment. The effects of substitution at boron or nitrogen on the π-electron distribution are discussed.
Recommended Literature
- [1] Density functional theory and an experimentally-designed energy functional of electron density
- [2] Analysis of steroids. Part X. Determination of 21-amino corticosteroids
- [3] Hydrophobic microporous and mesoporous oxides as Brønsted and Lewis acid catalysts for biomass conversion in liquid water
- [4] Contents list
- [5] Front cover
- [6] Self-assembly in water of the sodium salts of meso-sulfonatophenyl substituted porphyrins
- [7] Electrochemical reduction of carbon dioxide to C2 products using a copper-sulfide, nanoparticle electrode synthesized by thermal decomposition of sulfur and copper-amine complex ink†
- [8] Lattice symmetries and the topologically protected transport of colloidal particles†
- [9] Conformational landscape of the SF6 dimer as revealed by high resolution infrared spectroscopy and complexation with rare gas atoms
- [10] C2-ketonylation of carbohydrates via excited-state palladium-catalyzed 1,2-spin-center shift†
![Journal of the Chemical Society A: Inorganic, Physical, Theoretical](https://scimg.chem960.com/usr/1/J11966_0_0.jpg)
Journal Name:Journal of the Chemical Society A: Inorganic, Physical, Theoretical
Research Products
-
CAS no.: 108694-93-5
-
CAS no.: 121786-31-0
-
CAS no.: 117832-15-2